Selective Acid Deprotection in the Presence of Methyl Esters
The tert‑butyl ester of the target compound can be selectively cleaved using aqueous 85 wt % H₃PO₄ at ambient temperature to regenerate the free carboxylic acid in isolated yields ≥87 %, while methyl and benzyl esters remain completely intact under identical conditions [1]. In contrast, methyl 6‑azidohexanoate is stable across the entire pH range of 1–13 up to 80 °C [2], requiring harsh alkaline hydrolysis (e.g., LiOH) that can promote azide reduction or β‑elimination side reactions. This orthogonal acid‑lability of the tert‑butyl ester allows staged deprotection in complex molecular architectures without compromising other ester‑protected functionalities.
Supports orthogonal sequential deprotection in complex molecular architectures
Reported using aq. 85% H₃PO₄ at RT; tert-butyl vs. methyl/benzyl esters; substrate scope documented
| Evidence Dimension | Acid‑mediated ester deprotection selectivity |
|---|---|
| Target Compound Data | tert-Butyl ester → free acid; isolated yield ≥87% (aq. 85% H₃PO₄, RT) |
| Comparator Or Baseline | Methyl ester: intact (no hydrolysis) under same conditions; benzyl ester: intact |
| Quantified Difference | Target deprotects quantitatively; comparators show 0% conversion under identical acidic conditions |
| Conditions | Aqueous 85 wt% H₃PO₄, ambient temperature; substrate scope includes tert-butyl esters, methyl esters, benzyl esters, CBz carbamates |
Why This Matters
Enables orthogonal, sequential deprotection strategies in multi‑step bioconjugate synthesis without needing globally deprotecting harsh reagents.
- [1] Li, B.; et al. Aqueous Phosphoric Acid as a Mild Reagent for Deprotection of tert-Butyl Carbamates, Esters, and Ethers. J. Org. Chem. 2006, 71, 9045‑9050. View Source
- [2] Iqbal, P.; Critchley, K.; Bowen, J.; Attwood, D.; Tunnicliffe, D.; Evans, S. D.; Preece, J. A. Fabrication of a Nanoparticle Gradient Substrate by Thermochemical Manipulation of an Ester Functionalized SAM. J. Mater. Chem. 2007, 17, 5097‑5110. View Source
